ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
Description
Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is a nitro-substituted pyrazole derivative with an ethyl ester functional group. Its molecular formula is C₁₀H₁₅N₃O₄ (estimated based on analogous methyl ester data ), and it belongs to a class of compounds widely studied for applications in agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
ethyl 2-(5-methyl-3-nitropyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-4-16-9(13)7(3)11-6(2)5-8(10-11)12(14)15/h5,7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQXEXHEZQITFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=CC(=N1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-3-nitro-1H-pyrazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, potassium permanganate, and various nucleophiles. The major products formed from these reactions include amino derivatives, substituted esters, and carboxylic acids .
Scientific Research Applications
Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems, which are valuable in pharmaceutical research.
Agricultural Chemistry: Pyrazole derivatives, including this compound, are explored for their potential use as agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is primarily related to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Methyl 2-Methyl-3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanoate
- Structure : Differs only in the ester group (methyl vs. ethyl).
- Molecular Weight : 227.22 g/mol (methyl ester) vs. ~241.25 g/mol (ethyl ester) .
- Physicochemical Properties :
- The ethyl ester exhibits higher lipophilicity (logP ~1.5–2.0) compared to the methyl ester (logP ~1.0–1.5), which may enhance membrane permeability in biological systems.
- Hydrolysis resistance: Ethyl esters are generally more resistant to esterase-mediated hydrolysis than methyl esters, improving metabolic stability .
2.2. Agrochemical Derivatives ()
Compounds like fenoxaprop-ethyl and quizalofop-ethyl share the ethyl propanoate backbone but feature phenoxy-linked heterocycles (e.g., benzoxazolyl, quinoxalinyl). Key differences include:
- Bioactivity: The pyrazole nitro group in the target compound may confer distinct modes of action (e.g., radical scavenging or redox cycling) compared to phenoxy-based herbicides, which typically inhibit acetyl-CoA carboxylase .
- Synthesis: The target compound’s pyrazole ring is synthesized via cyclocondensation (e.g., using malononitrile or ethyl cyanoacetate ), whereas phenoxy derivatives rely on Ullmann or nucleophilic aromatic substitution .
2.3. Nitroimidazole-Based Compounds ()
Compounds such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl pyrimidine-dione share a nitro-heterocycle but differ in core structure (imidazole vs. pyrazole) and ester linkage position.
- Electrophilicity : The pyrazole’s nitro group is less electron-withdrawing than imidazole’s, altering reactivity in nucleophilic substitutions.
- Applications : Nitroimidazoles are often radiosensitizers or antiparasitic agents, whereas nitro-pyrazoles may prioritize herbicidal or antifungal activity .
2.4. 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives ()
These analogs replace the nitro group with amino/hydroxy substituents.
- Hydrogen Bonding: Amino/hydroxy groups enhance solubility but reduce electrophilicity, limiting applications in redox-active contexts.
- Synthesis: Similar routes (e.g., refluxing with malononitrile) but require protective groups for nitro-to-amino conversion .
Data Table: Key Comparisons
Biological Activity
Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal and agricultural chemistry based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with a nitro group at the 3-position and a methyl group at the 5-position. The compound's molecular formula is with a molecular weight of 213.19 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H13N3O4 |
| Molecular Weight | 213.19 g/mol |
| CAS Number | 1006951-36-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, thereby influencing cellular signaling pathways and enzyme activities.
Key Mechanisms:
- Bioreduction : The nitro group can be reduced to an amino group, which may enhance the compound's reactivity and biological interactions.
- Enzyme Interaction : The pyrazole ring structure allows for interactions with enzymes, potentially modulating their activity.
- Cellular Targeting : Reactive intermediates formed during metabolism can bind to cellular macromolecules, leading to various biological effects.
Biological Activities
This compound has been investigated for several biological activities:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
Studies have reported that compounds containing pyrazole moieties possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has been evaluated for its cytotoxic effects against different cancer cell lines, demonstrating promising results .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This positions it as a candidate for developing therapies targeting inflammatory diseases.
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of this compound revealed that it reduced cell viability in human cancer cell lines by inducing apoptosis through mitochondrial pathways. The study suggests further exploration of this compound in cancer therapy development .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate?
The synthesis typically involves nucleophilic addition of 5-methyl-3-nitro-1H-pyrazole to ethyl acrylate under basic conditions. Potassium carbonate or sodium hydride is often used as a base to deprotonate the pyrazole, facilitating attack on the acrylate ester. Reaction optimization includes:
- Temperature : Heating (60–80°C) to accelerate reaction kinetics.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Yield improvements are achieved by controlling stoichiometry (1:1.2 molar ratio of pyrazole to acrylate) and avoiding excess moisture .
Q. How can structural characterization of this compound be performed to confirm its identity?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.3–1.5 ppm (ethyl ester CH₃), δ 2.4–2.6 ppm (pyrazole CH₃), and δ 4.2–4.4 ppm (ester CH₂).
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm and nitro group carbons at ~145 ppm.
- Mass spectrometry : Molecular ion peak at m/z 243.2 ([M+H]⁺) confirms molecular weight (242.2 g/mol).
- X-ray crystallography : Resolves nitro group orientation and pyrazole ring planarity (e.g., using SHELXL for refinement) .
Q. What are the common chemical transformations of this compound in medicinal chemistry?
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding ethyl 2-(5-methyl-3-amino-1H-pyrazol-1-yl)propanoate, a precursor for bioactive derivatives.
- Hydrolysis : Acidic/alkaline conditions cleave the ester to 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.
- Nucleophilic substitution : Amines or thiols replace the ester group under basic conditions.
Reaction outcomes depend on solvent polarity and temperature .
Q. What methodologies are used to screen its biological activities (e.g., antimicrobial, anticancer)?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination against E. coli and S. aureus).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Mechanistic insights : Fluorescence quenching to study DNA intercalation or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s nitro group orientation?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement identifies nitro group geometry (e.g., coplanarity with the pyrazole ring). Discrepancies between computational (DFT) and experimental bond angles may arise due to crystal packing effects. For example:
| Parameter | DFT Prediction | Experimental (SCXRD) |
|---|---|---|
| C3-NO₂ angle | 120° | 118.5° ± 0.3° |
| Graph set analysis (e.g., R₂²(8) motifs) can explain hydrogen-bonding networks influencing conformation . |
Q. How do data contradictions in substituent effects (e.g., methyl vs. nitro) inform SAR studies?
Comparative studies with analogs reveal:
- Nitro group : Enhances electrophilicity, improving binding to thiol-containing enzymes (e.g., glutathione reductase).
- Methyl group : Increases steric hindrance, reducing solubility but improving membrane permeability.
Contradictions in activity data (e.g., higher potency but lower solubility) are resolved via logP measurements and molecular dynamics simulations .
Q. What advanced techniques elucidate the mechanism of action in anticancer studies?
- Molecular docking : Predicts binding affinity to targets like topoisomerase II (PDB ID: 1ZXM).
- Kinetic studies : Stopped-flow spectroscopy monitors nitroreductase-mediated reduction rates.
- Metabolomics : LC-MS identifies reactive intermediates (e.g., nitro anion radicals) responsible for DNA alkylation .
Q. How does this compound compare to ethyl 2-(3-nitro-1H-pyrazol-1-yl)propanoate in reactivity and bioactivity?
| Parameter | This compound | Ethyl 2-(3-Nitro-1H-Pyrazol-1-yl)Propanoate |
|---|---|---|
| Reactivity | Slower hydrolysis due to steric hindrance | Faster ester cleavage |
| Anticancer IC₅₀ (HeLa) | 12.3 µM | 28.7 µM |
| LogP | 1.8 | 1.2 |
| The methyl group enhances lipophilicity and target residence time, explaining potency differences . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
